molecular formula C12H10N2O4S2 B3083959 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142206-96-9

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Cat. No.: B3083959
CAS No.: 1142206-96-9
M. Wt: 310.4 g/mol
InChI Key: YKEADSALOCFDCF-UHFFFAOYSA-N
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Description

“3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C13H12N2O4S2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains an acetyl group and an amino group attached to a benzoic acid moiety .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 191.2 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass is 190.97108537 g/mol and the monoisotopic mass is also 190.97108537 g/mol . The topological polar surface area is 124 Ų .

Scientific Research Applications

Synthesis and Characterization in Heterocyclic Compounds

Compounds related to 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid have been synthesized and characterized in various studies. For instance, a study synthesized new thiazine, azetidine, and thiazolidine compounds containing a 1,3,4-thiadiazole moiety, demonstrating the compound's utility in heterocyclic chemistry (Samir, Ali, & Saeed, 2014).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of derivatives of this compound. For example, the synthesis and evaluation of antifungal and antibacterial activities of related thiazoles were explored in a study, highlighting their potential in antimicrobial applications (Ahluwalia, Arora, & Kaur, 1986). Another research synthesized halogenated N-thiazolyl substituted 2-mercapto benzoic acid amides for potential use as fungicides (Nandi & Dash, 1976).

Structural Studies and Characterizations

The structural studies and characterizations of derivatives are significant in the field of organic chemistry. For instance, a study focused on the structural studies of 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, a derivative of the compound, providing insights into its molecular structure and stability (Fazil, Ravindran, Devi, & Bijili, 2012).

Novel Compound Synthesis and Pharmacological Studies

The compound and its derivatives have been used in the synthesis of novel compounds with potential pharmacological applications. A study synthesized thiazolidinones and Mannich bases of a related triazole and evaluated their antimicrobial and antitubercular activities, showcasing the compound's relevance in drug development (Dave, Purohit, Akbari, & Joshi, 2007).

Application in Heterocyclic Syntheses

The compound is also used in the synthesis of various heterocyclic compounds. For example, a study presented the synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters, illustrating its versatility in organic synthesis (Badr, Aly, Fahmy, & Mansour, 1981).

Mechanism of Action

Target of Action

The primary targets of the compound “3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” are currently unknown. Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of pathways due to their broad biological activities . The specific pathways affected by this compound, and their downstream effects, are yet to be elucidated.

Result of Action

Thiazole derivatives are known to have a wide range of effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific effects of this compound are subjects of ongoing research.

Properties

IUPAC Name

3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-2-6(4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEADSALOCFDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 2
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 3
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 4
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 5
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

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